molecular formula C11H10BrNO2 B8379555 5-Bromo-1-methyl-3-indolylacetic acid

5-Bromo-1-methyl-3-indolylacetic acid

Cat. No.: B8379555
M. Wt: 268.11 g/mol
InChI Key: FEOBIADOEYQAEM-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-indolylacetic acid is a brominated indole derivative characterized by a methyl group at the 1-position of the indole ring and an acetic acid moiety (-CH₂COOH) at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural resemblance to natural auxins like indole-3-acetic acid (IAA), which regulate plant growth.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

2-(5-bromo-1-methylindol-3-yl)acetic acid

InChI

InChI=1S/C11H10BrNO2/c1-13-6-7(4-11(14)15)9-5-8(12)2-3-10(9)13/h2-3,5-6H,4H2,1H3,(H,14,15)

InChI Key

FEOBIADOEYQAEM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-3-indoleacetic Acid (CAS 40432-84-6)

  • Structure : 5-Bromo-substituted indole with acetic acid (-CH₂COOH) at the 3-position.
  • Molecular Formula: C₁₀H₈BrNO₂.
  • Molecular Weight : 254.08 g/mol.
  • Key Properties : Density ≈1.625 (estimated), pKa ~4.7 (similar to IAA).
  • Synthesis : Prepared via direct bromination and substitution reactions, as described in .
  • Applications : Used in plant biology research and as a precursor for bioactive molecules.
  • Comparison : Lacks the 1-methyl group, reducing lipophilicity and metabolic stability compared to the target compound. This absence may decrease membrane permeability in biological systems .

5-Bromo-1-methyl-1H-indole-3-carboxylic Acid (CAS 400071-95-6)

  • Structure : 1-methyl-5-bromoindole with a carboxylic acid (-COOH) at the 3-position.
  • Molecular Formula: C₁₀H₈BrNO₂.
  • Molecular Weight : 254.08 g/mol.
  • Key Properties : Predicted pKa ~3.80±0.30, boiling point ~441.1°C, crystalline powder form.
  • Synthesis : Involves N-methylation followed by bromination and carboxylation ().
  • Applications : Explored in medicinal chemistry for drug design due to its acidic and halogenated profile.
  • Comparison : The shorter carboxylic acid group (vs. acetic acid in the target) increases acidity (lower pKa) and may reduce steric flexibility, affecting receptor binding .

Other Brominated Indole/Indazole Derivatives

  • 5-Bromo-6-methyl-1H-indazole-3-carboxylic Acid (CAS 1360942-30-8): Structure: Indazole core with bromo (5-position), methyl (6-position), and carboxylic acid (3-position). Molecular Formula: C₉H₇BrN₂O₂. Comparison: The indazole heterocycle (vs.
  • Compound 9c (): Structure: 5-Bromoindole linked to a triazole-ethyl group. Synthesis: Click chemistry (azide-alkyne cycloaddition) using PEG-400/DMF solvent.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight pKa Key Applications
5-Bromo-1-methyl-3-indolylacetic acid Indole 1-Me, 5-Br, 3-CH₂COOH C₁₁H₁₀BrNO₂* 284.11* ~4.5* Pharmaceuticals, Agrochemicals
5-Bromo-3-indoleacetic acid Indole 5-Br, 3-CH₂COOH C₁₀H₈BrNO₂ 254.08 ~4.7 Plant Biology Research
5-Bromo-1-methylindole-3-carboxylic acid Indole 1-Me, 5-Br, 3-COOH C₁₀H₈BrNO₂ 254.08 3.80±0.30 Medicinal Chemistry
5-Bromo-6-methylindazole-3-carboxylic acid Indazole 5-Br, 6-Me, 3-COOH C₉H₇BrN₂O₂ 255.07 N/A Kinase Inhibition Studies

*Inferred data based on structural analysis.

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely involves N-methylation, bromination, and Friedel-Crafts acylation, akin to methods in and . The 1-methyl group enhances stability against oxidative metabolism, a critical factor in drug development .
  • The acetic acid chain length balances solubility and membrane permeability .

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